

# A Comparative Analysis of the Immunomodulatory Effects of Nedaplatin and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nedaplatin |           |
| Cat. No.:            | B1678008   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cisplatin has long been a cornerstone of cancer chemotherapy, valued for its potent cytotoxic effects. More recently, its ability to modulate the host immune system has garnered significant attention, positioning it as a key player in the burgeoning field of chemo-immunotherapy.

Nedaplatin, a second-generation platinum analog, was developed to offer a comparable antitumor efficacy with a more favorable toxicity profile. This guide provides a comparative analysis of the immunomodulatory effects of Nedaplatin and Cisplatin, summarizing key experimental findings and outlining the methodologies employed in these seminal studies. While the immunomodulatory landscape of Cisplatin has been extensively mapped, research into Nedaplatin's immune-centric activities is an emerging field, with this guide highlighting both established knowledge and areas ripe for further investigation.

## **Data Presentation: A Head-to-Head Comparison**

The following tables summarize the known immunomodulatory effects of Cisplatin and the currently available data for **Nedaplatin**.



| Feature                                            | Cisplatin                                                                                                  | Nedaplatin                                                                                                                          |
|----------------------------------------------------|------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Primary Mechanism of Action                        | Induces DNA cross-links,<br>leading to apoptosis.[1][2][3]                                                 | Induces DNA cross-links,<br>leading to apoptosis.[4][5][6]                                                                          |
| Immunogenic Cell Death (ICD)                       | Inducer of ICD, characterized by the release of DAMPs.                                                     | Evidence suggests it can induce the release of ICD markers in squamous cell carcinoma cell lines.                                   |
| Effect on Dendritic Cells (DCs)                    | Can have dual effects:<br>promotes maturation in some<br>contexts, but can also induce<br>tolerogenic DCs. | Limited direct evidence available.                                                                                                  |
| Effect on T-Cells                                  | Can enhance anti-tumor T-cell responses and infiltration.                                                  | Limited direct evidence available.                                                                                                  |
| Effect on Myeloid-Derived Suppressor Cells (MDSCs) | Can decrease the frequency and suppressive activity of MDSCs.[4][7][8][9][10]                              | Limited direct evidence available.                                                                                                  |
| Effect on PD-L1 Expression                         | Can upregulate PD-L1 expression on tumor cells.                                                            | Limited direct evidence available.                                                                                                  |
| Toxicity Profile                                   | Higher incidence of nephrotoxicity and gastrointestinal side effects.[5]                                   | Lower incidence of nephrotoxicity and gastrointestinal side effects; higher incidence of myelosuppression (thrombocytopenia).[5][6] |

# **Key Immunomodulatory Mechanisms: A Deeper Dive**

## Immunogenic Cell Death (ICD)

ICD is a form of cancer cell death that stimulates an anti-tumor immune response. This is mediated by the release of Damage-Associated Molecular Patterns (DAMPs), which act as "eat me" signals to dendritic cells, leading to T-cell activation.



Cisplatin: Numerous studies have established that Cisplatin can induce the hallmarks of ICD, including:

- Calreticulin (CRT) Exposure: Cisplatin treatment can induce the translocation of CRT to the cell surface, a critical signal for phagocytosis by dendritic cells.
- High Mobility Group Box 1 (HMGB1) Release: Cisplatin can induce the secretion of HMGB1 from lung cancer cells, which acts as a pro-inflammatory cytokine.[11][12][13][14]
- ATP Secretion: The release of ATP from dying tumor cells acts as a "find me" signal for immune cells. Cisplatin is known to induce this ATP release.[7]

**Nedaplatin**: While less extensively studied, there is emerging evidence that **Nedaplatin** also possesses ICD-inducing capabilities. One study has shown that **Nedaplatin**, along with other platinum-based drugs, increased the release of ICD markers in squamous cell carcinoma cell lines. Further research is required to fully elucidate the extent and mechanisms of **Nedaplatin**-induced ICD in comparison to Cisplatin.

### **Modulation of Immune Cell Populations**

### Cisplatin:

- Myeloid-Derived Suppressor Cells (MDSCs): Cisplatin has been shown to selectively
  decrease the frequency and immunosuppressive function of MDSCs in both preclinical
  models and cancer patients.[4][7][8][9][10] This effect is significant as MDSCs are potent
  inhibitors of anti-tumor immunity.
- T-Cells: By reducing MDSC-mediated suppression and promoting ICD, Cisplatin can indirectly enhance the proliferation and effector function of anti-tumor T-cells.
- Dendritic Cells (DCs): The effect of Cisplatin on DCs is complex. While the DAMPs released during Cisplatin-induced ICD can promote DC maturation and activation, some studies suggest that Cisplatin can also induce tolerogenic DCs, potentially dampening the immune response.

**Nedaplatin**: Direct experimental evidence detailing the effects of **Nedaplatin** on these specific immune cell populations is currently limited. Given its similar primary mechanism of action to



Cisplatin, it is plausible that **Nedaplatin** may exert comparable effects on MDSCs and T-cells, but this requires dedicated investigation.

## **Impact on Immune Checkpoints**

Cisplatin: Several studies have demonstrated that Cisplatin can upregulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[15][16] This has significant clinical implications, as it suggests a potential synergy between Cisplatin and immune checkpoint inhibitors that target the PD-1/PD-L1 axis.

**Nedaplatin**: The effect of **Nedaplatin** on PD-L1 expression has not been extensively reported. This represents a critical knowledge gap, as understanding this interaction could inform the rational design of combination therapies involving **Nedaplatin** and immunotherapy.

## **Experimental Protocols**

Below are detailed methodologies for key experiments cited in the context of Cisplatin's immunomodulatory effects. These protocols can serve as a foundation for comparative studies involving **Nedaplatin**.

# In Vitro Induction and Detection of Immunogenic Cell Death

- Objective: To determine if a chemotherapeutic agent induces the hallmarks of ICD in cancer cell lines.
- Methodology:
  - Cell Culture: Culture a relevant cancer cell line (e.g., squamous cell carcinoma) under standard conditions.
  - Drug Treatment: Treat the cells with varying concentrations of Cisplatin or Nedaplatin for a predetermined time course (e.g., 24, 48 hours). Include an untreated control group.
  - Calreticulin (CRT) Exposure Analysis (Flow Cytometry):
    - Harvest the cells and wash with a buffer that does not permeabilize the cell membrane.



- Stain the cells with a fluorescently labeled anti-CRT antibody.
- Analyze the cells using a flow cytometer to quantify the percentage of cells with surface CRT expression.
- High Mobility Group Box 1 (HMGB1) Release Analysis (ELISA):
  - Collect the cell culture supernatant at the end of the treatment period.
  - Use a commercially available HMGB1 ELISA kit to quantify the concentration of HMGB1 released into the supernatant, following the manufacturer's instructions.
- ATP Secretion Analysis (Luminometry):
  - Collect the cell culture supernatant.
  - Use a luciferin/luciferase-based ATP assay kit to measure the amount of extracellular
     ATP. The luminescence generated is proportional to the ATP concentration.

### In Vivo Assessment of MDSC Frequency and Function

- Objective: To evaluate the effect of a chemotherapeutic agent on the population and suppressive activity of MDSCs in a tumor-bearing mouse model.
- Methodology:
  - Tumor Model: Inoculate immunocompetent mice with a syngeneic tumor cell line (e.g., B16 melanoma).
  - Treatment: Once tumors are established, treat the mice with Cisplatin, Nedaplatin, or a vehicle control according to a defined schedule and dosage.
  - Immune Cell Isolation: At the end of the treatment period, euthanize the mice and harvest spleens and tumors. Prepare single-cell suspensions from these tissues.
  - MDSC Phenotyping (Flow Cytometry):



- Stain the single-cell suspensions with fluorescently labeled antibodies against myeloid markers (e.g., CD11b, Gr-1) to identify and quantify the MDSC population (CD11b+Gr-1+).
- MDSC Suppression Assay:
  - Isolate MDSCs from the spleens of treated and control mice using magnetic-activated cell sorting (MACS).
  - Co-culture the isolated MDSCs with fluorescently labeled (e.g., CFSE) T-cells that have been stimulated to proliferate.
  - After a few days of co-culture, analyze T-cell proliferation by measuring the dilution of the fluorescent dye using flow cytometry. A reduction in T-cell proliferation in the presence of MDSCs indicates their suppressive function.

## Signaling Pathways and Experimental Workflows

Click to download full resolution via product page

### Conclusion

Cisplatin's role in shaping the tumor immune microenvironment is well-established, making it a valuable partner for immunotherapy. **Nedaplatin**, with its improved toxicity profile and comparable efficacy, presents a compelling alternative. However, a comprehensive understanding of its immunomodulatory effects is still in its infancy. The limited evidence suggesting its capacity to induce ICD is promising, but further rigorous, comparative studies are imperative. Elucidating the nuanced effects of **Nedaplatin** on dendritic cells, T-cells, MDSCs, and immune checkpoint expression will be crucial for its strategic integration into next-generation chemo-immunotherapeutic regimens. The experimental frameworks outlined in this guide provide a roadmap for future research that will undoubtedly shape the clinical application of these important platinum-based agents.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journal.waocp.org [journal.waocp.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Nedaplatin used for? [synapse.patsnap.com]
- 6. What is the mechanism of Nedaplatin? [synapse.patsnap.com]
- 7. Chemotherapy induces ATP release from tumor cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nedaplatin reduces multidrug resistance of non-small cell lung cancer by downregulating the expression of long non-coding RNA MVIH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nedaplatin sensitization of cisplatin-resistant human non-small cell lung cancer cells -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nedaplatin: a cisplatin derivative in cancer chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin Dependent Secretion of Immunomodulatory High Mobility Group Box 1 (HMGB1) Protein from Lung Cancer Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of HMGB1 in Cisplatin-Persistent Lung Adenocarcinoma Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of dendritic cell maturation and activation is mediated by STAT3 PMC [pmc.ncbi.nlm.nih.gov]
- 16. Changes in programmed death-ligand 1 expression during cisplatin treatment in patients with head and neck squamous cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Immunomodulatory Effects of Nedaplatin and Cisplatin]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1678008#a-comparative-study-of-the-immunomodulatory-effects-of-nedaplatin-and-cisplatin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com